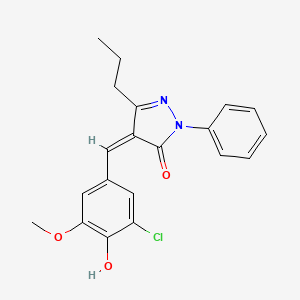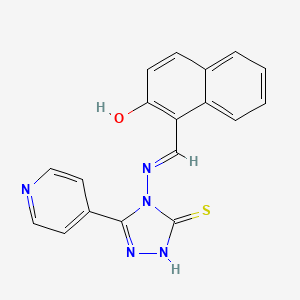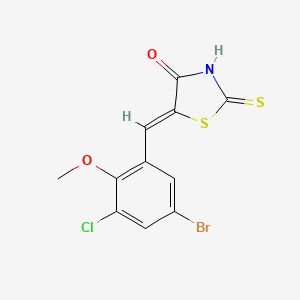![molecular formula C9H11N5OS B3726351 5-AMINO-3-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL](/img/structure/B3726351.png)
5-AMINO-3-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-3-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an amino group, a methylprop-2-en-1-yl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL typically involves multiple steps. One common method includes the reaction of 5-amino-1,2,4-triazole with 2-methylprop-2-en-1-yl sulfide under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial production may utilize automated systems to monitor and adjust reaction parameters in real-time, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the methylprop-2-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted triazolopyrimidines with different functional groups
Scientific Research Applications
5-AMINO-3-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-1-(2-METHYLPROP-2-EN-1-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- 2-METHYL-2-PROPEN-1-OL
- 1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZINE DERIVATIVES
Uniqueness
Compared to similar compounds, 5-AMINO-3-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-OL stands out due to its unique triazolopyrimidine core and the presence of both an amino group and a methylprop-2-en-1-yl sulfanyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-amino-3-(2-methylprop-2-enylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS/c1-5(2)4-16-9-13-12-8-11-7(15)3-6(10)14(8)9/h3H,1,4,10H2,2H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBGLDGHXDDYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NN=C2N1C(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-2-oxo-1,3-thiazol-3-yl]acetate](/img/structure/B3726286.png)

![2-ethoxy-6-((E)-{[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3726302.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3726309.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-5-[(Z)-(2-methyl-5-nitroindol-3-ylidene)methyl]pyrimidine-2,4-dione](/img/structure/B3726311.png)
![2-hydroxy-5-nitrobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3726320.png)
![5-[4-(allyloxy)phenyl]-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3726339.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3726345.png)

![(7Z)-N-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B3726357.png)
![(7Z)-2,6-dimethyl-3-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B3726362.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B3726368.png)
![2,6-dimethyl-3-nitro-N-(3-nitrophenyl)-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B3726376.png)
